thiocarbonic acid o-tert-butyl ester S-(3-formyl-phenyl) ester

描述

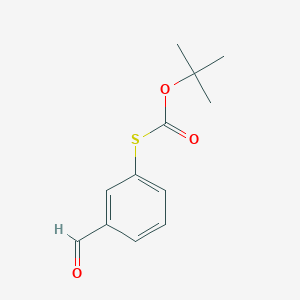

Thiocarbonic acid O-tert-butyl ester S-(3-formyl-phenyl) ester is a specialized organosulfur compound characterized by a thiocarbonic acid backbone with two ester substituents: an O-tert-butyl group and an S-(3-formyl-phenyl) moiety. The tert-butyl ester provides steric protection, enhancing stability during synthetic processes, while the 3-formyl-phenyl thioester introduces a reactive aldehyde group, enabling participation in condensation reactions (e.g., Schiff base formation) and crosslinking applications.

属性

IUPAC Name |

tert-butyl (3-formylphenyl)sulfanylformate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c1-12(2,3)15-11(14)16-10-6-4-5-9(7-10)8-13/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHPAJRYESEEGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)SC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of thiocarbonic acid o-tert-butyl ester S-(3-formyl-phenyl) ester typically involves the esterification of thiocarbonic acid with o-tert-butyl alcohol and 3-formyl-phenyl ester . The reaction is carried out under controlled conditions, often using acid catalysts to facilitate the esterification process .

Industrial Production Methods

化学反应分析

Types of Reactions

Thiocarbonic acid o-tert-butyl ester S-(3-formyl-phenyl) ester undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur compounds .

科学研究应用

Medicinal Chemistry

Thiocarbonic acid derivatives have been investigated for their potential as prodrugs in cancer therapy. The structural characteristics of thiocarbonic acid o-tert-butyl ester S-(3-formyl-phenyl) ester allow it to be modified into more biologically active forms.

Case Study: Anticancer Prodrugs

Recent research has highlighted the synthesis of prodrugs based on thiocarbonic acid esters aimed at enhancing solubility and stability in biological systems. For instance, a study focused on developing tumor-targeted prodrugs from glutamine antagonists demonstrated that modifying the ester moiety can significantly improve pharmacokinetic profiles and therapeutic efficacy in cancer treatment .

Table 1: Comparison of Prodrug Efficacy

| Prodrug Name | Solubility | Tumor Targeting Efficacy | Stability |

|---|---|---|---|

| DRP-104 | High | Excellent | Stable |

| Thiocarbonic Acid Derivative | Moderate | Good | Moderate |

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and coupling reactions.

Applications in Esterification Reactions

The compound can be employed to synthesize other functionalized compounds through esterification processes. For example, reactions involving thiocarbonic acid derivatives have shown promising results in generating new esters with diverse functionalities that are useful in pharmaceuticals and agrochemicals .

Table 2: Esterification Reactions Using Thiocarbonic Acid Derivatives

| Reaction Type | Conditions | Yield |

|---|---|---|

| Esterification with Alcohols | Catalytic Tf2NH | High |

| Nucleophilic Substitution | Mild conditions | Moderate |

Material Science

In material science, thiocarbonic acid derivatives are being explored for their potential use in polymer chemistry. They can act as chain transfer agents or modifiers in the synthesis of polymers with specific properties.

Case Study: Polymer Modifications

Research indicates that incorporating thiocarbonic acid esters into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant for developing advanced materials for industrial applications .

Table 3: Properties of Modified Polymers

| Polymer Type | Modification Type | Mechanical Strength | Thermal Stability |

|---|---|---|---|

| Polyethylene | Thiocarbonic Acid Ester | Improved | Enhanced |

| Polyurethane | Functionalized with Ester | Moderate | Good |

作用机制

The mechanism by which thiocarbonic acid o-tert-butyl ester S-(3-formyl-phenyl) ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use .

相似化合物的比较

Comparison with Boronic Acid Derivatives

The compound thiocarbonic acid O-tert-butyl ester S-phenylboronic acid, pinacol ester (C₁₇H₂₅BO₄S) shares the O-tert-butyl group with the target compound but replaces the 3-formyl-phenyl group with a phenylboronic acid pinacol ester. This boronic ester enables participation in Suzuki-Miyaura cross-couplings, a reaction critical in biaryl bond formation for pharmaceuticals and polymers . In contrast, the target’s formyl group is more suited for nucleophilic additions or condensations, highlighting divergent synthetic pathways.

Comparison with Dithiocarbonic Acid Esters

The dithiocarbonic acid S-[3-(3-benzyloxy-4-methoxy-phenyl)-1-cyclopropyl-2-nitro-propyl] ester O-ethyl ester (C₂₃H₂₇NO₅S₂) features a dithiocarbonic backbone (two sulfur atoms) and complex substituents, including a nitro group and cyclopropyl ring. The target compound’s simpler structure and formyl group prioritize aldehyde-specific reactivity over multifunctional biological interactions .

Comparison with Amino Acid Derivatives

Fmoc-L-glutamic acid O-tert-butyl ester monohydrate (C₂₄H₂₇NO₆·H₂O) is an Fmoc-protected amino acid ester used in peptide synthesis. While both compounds share the tert-butyl ester as a protecting group, the target’s thiocarbonic acid core and formyl-phenyl substituent position it as a linker or crosslinking agent in materials science, contrasting with the peptide-building role of the Fmoc derivative .

Research Findings and Limitations

- Stability : The tert-butyl group in all compared compounds enhances thermal and hydrolytic stability, but the target’s formyl group may render it sensitive to strong nucleophiles or oxidizing agents.

- Synthetic Utility : The target’s aldehyde functionality is advantageous in click chemistry and bioconjugation, whereas boronic esters (e.g., ) and nitro groups (e.g., ) enable cross-couplings and redox-active applications, respectively.

- Data Gaps : Direct studies on the target compound are scarce; inferences rely on functional group behavior and analogs. Further experimental validation is needed to confirm reactivity and optimize synthetic protocols.

生物活性

Thiocarbonic acid o-tert-butyl ester S-(3-formyl-phenyl) ester, identified by its CAS number 396725-72-7, is a compound with notable structural features that influence its biological activity. This article explores its properties, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 238.3 g/mol. Its unique structure includes a thiocarbonic acid moiety linked to an o-tert-butyl group and a 3-formyl-substituted phenol, which may impart distinct chemical reactivity and biological properties.

Key Physical Properties:

| Property | Value |

|---|---|

| Boiling Point | 345.6 ± 44.0 °C (Predicted) |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) |

| Molecular Weight | 238.3 g/mol |

Synthesis

The synthesis of this compound typically involves the reaction of thiocarbonic acid derivatives with appropriate alcohols or phenols under controlled conditions. This process can yield various esters with differing biological activities based on the substituents involved.

Biological Activity

Research indicates that thiocarbonic acid esters exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The specific activity of this compound has been less extensively documented; however, insights can be drawn from related compounds.

Antimicrobial Activity

Studies on related thiocarbonic esters have shown promising antimicrobial effects against various pathogens. For instance, compounds similar to thiocarbonic acid o-tert-butyl ester have demonstrated efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Preliminary investigations suggest that thiocarbonic acid derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The presence of the formyl group in the structure could enhance its interaction with biological targets involved in cell proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several thiocarbonic esters, revealing that those with bulky groups (like tert-butyl) exhibited enhanced activity against resistant bacterial strains .

- Cytotoxicity Assays : In vitro studies on related compounds indicated that certain thiocarbonic acid derivatives could inhibit cancer cell growth effectively, with IC50 values in the micromolar range .

- Mechanistic Insights : Research into the mechanism of action for these compounds suggests that they may disrupt cellular membranes or interfere with metabolic pathways critical for bacterial survival .

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing thiocarbonic acid O-tert-butyl ester S-(3-formyl-phenyl) ester with high purity and yield?

- Methodological Answer : Optimize synthesis via statistical experimental design (e.g., factorial or response surface designs) to minimize trial-and-error approaches. Use quantum chemical calculations to predict reaction pathways and identify intermediates . For purification, employ membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts, leveraging advancements in separation engineering . Validate purity using HPLC coupled with mass spectrometry, ensuring alignment with computational predictions .

Q. How can the stability of this compound be systematically evaluated under varying experimental conditions?

- Methodological Answer : Design stability studies using accelerated degradation protocols under controlled temperature, pH, and humidity. Apply kinetic modeling (e.g., Arrhenius equations) to extrapolate shelf-life data. Use spectroscopic techniques (FTIR, NMR) to monitor structural integrity, and correlate results with computational simulations of bond dissociation energies .

Q. What analytical techniques are most effective for characterizing the structural and functional groups of this compound?

- Methodological Answer : Combine 2D NMR (e.g., HSQC, HMBC) to resolve stereochemistry and substituent positions. Supplement with X-ray crystallography for absolute configuration determination. For functional group analysis, employ in situ FTIR to track carbonyl and thiocarbonate vibrations, validated against density functional theory (DFT)-predicted spectra .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical reaction mechanisms involving this compound?

- Methodological Answer : Implement ab initio molecular dynamics (AIMD) to simulate reaction pathways, focusing on transition states and intermediates. Cross-validate with experimental kinetic data (e.g., Eyring plots) and isotopic labeling studies. Use Bayesian inference to reconcile discrepancies between computed activation energies and observed rates .

Q. What strategies are recommended for optimizing this compound’s reactivity in multicomponent catalytic systems?

- Methodological Answer : Employ high-throughput screening with a combinatorial library of catalysts (e.g., Pd-based systems) and ligands (e.g., phosphines). Monitor reactivity via real-time mass spectrometry. Apply microkinetic modeling to deconvolute individual reaction steps and identify rate-limiting processes .

Q. How can the environmental impact of this compound’s synthesis be minimized while maintaining efficiency?

- Methodological Answer : Integrate green chemistry principles by replacing volatile solvents with ionic liquids or supercritical CO₂. Use life cycle assessment (LCA) tools to quantify waste generation and energy consumption. Optimize atom economy via tandem reactions, validated by stoichiometric and thermodynamic simulations .

Q. What experimental frameworks are suitable for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Develop surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assays to quantify binding affinities. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict interaction sites. Validate via site-directed mutagenesis of target proteins to identify critical residues .

Data Analysis and Interpretation

Q. How should researchers address variability in experimental data when assessing this compound’s catalytic performance?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to distinguish noise from significant trends. Use error-propagation models to quantify uncertainty in kinetic parameters. Replicate experiments under orthogonal conditions (e.g., solvent polarity, temperature gradients) to confirm reproducibility .

Q. What computational tools are essential for predicting the compound’s behavior in non-ideal reaction environments (e.g., high pressure or heterogeneous mixtures)?

- Methodological Answer : Leverage COMSOL Multiphysics for reactor-scale simulations integrating fluid dynamics and reaction kinetics. Validate predictions using in situ spectroscopic probes (e.g., Raman thermometry) to monitor local temperature and concentration gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。